

Application Notes: Aurelin as a Novel Tool for Studying Ion Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aurelin

Cat. No.: B1578159

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1. Introduction

Aurelin is a novel, photo-switchable fluorescent ligand designed for the specific study of a newly identified class of ligand-gated ion channels, termed **Aurelin-Sensitive Channels (ASCs)**. These channels are implicated in a variety of neurological and cardiac signaling pathways. **Aurelin's** unique properties allow for unprecedented spatial and temporal control over channel activation and visualization, making it an invaluable tool for researchers in basic science and drug development. Its high quantum yield and photostability enable high-resolution imaging and tracking of ASCs, while its photo-isomerization allows for precise, light-mediated control of channel gating.

2. Mechanism of Action

Aurelin exists in two stable isomeric states, a cis and a trans form, which can be reversibly switched using specific wavelengths of light.

- **Trans-Aurelin (Inactive State):** In its baseline trans state, **Aurelin** has a high affinity for the orthosteric binding site of ASCs but does not induce channel opening. It emits a strong fluorescent signal upon binding, allowing for the visualization of channel distribution.
- **Cis-Aurelin (Active State):** Upon irradiation with 365 nm light, trans-**Aurelin** isomerizes to the cis form. Cis-**Aurelin** acts as a potent agonist, inducing a conformational change in the ASC that opens the ion pore. The channel can be deactivated by exposing the sample to 450 nm light, which rapidly converts cis-**Aurelin** back to its inactive trans form.

This photo-switchable agonism provides a powerful method for studying channel kinetics and function with millisecond-scale temporal resolution.

3. Key Applications

- **High-Resolution Imaging:** The bright and stable fluorescence of trans-**Aurelin** allows for precise localization and tracking of ASCs in live cells using techniques such as confocal and total internal reflection fluorescence (TIRF) microscopy.
- **Functional Characterization:** The ability to rapidly switch between agonist and inactive states with light enables detailed electrophysiological studies of channel gating, desensitization, and recovery, without the need for cumbersome and slow perfusion systems.
- **Drug Discovery and Screening:** **Aurelin** can be used in high-throughput screening (HTS) assays to identify allosteric modulators of ASCs. Changes in the fluorescence signal in the presence of test compounds can indicate positive or negative allosteric modulation.

Data Presentation

Table 1: Photophysical and Pharmacological Properties of **Aurelin**

Property	Value
Trans-Aurelin Absorption Max (λ_{max})	488 nm
Trans-Aurelin Emission Max (λ_{max})	515 nm
Cis-Aurelin Absorption Max (λ_{max})	365 nm
Quantum Yield (Trans-form, bound)	0.85
Photo-isomerization (Trans to Cis)	365 nm light
Photo-isomerization (Cis to Trans)	450 nm light
Binding Affinity (Kd) for ASC-1a	15 nM
EC50 (Cis-Aurelin, ASC-1a)	50 nM

Table 2: Binding Affinity of Trans-**Aurelin** for Fictional ASC Subtypes

ASC Subtype	Kd (nM)	Tissue Expression (Example)
ASC-1a	15	Central Nervous System
ASC-1b	45	Peripheral Nervous System
ASC-2a	80	Cardiac Myocytes
ASC-2b	25	Smooth Muscle

Table 3: Effect of Known Ion Channel Modulators on ASC-1a Activity (Measured by **Aurelin**-based Fluorescence Assay)

Compound	Mode of Action	IC50 / EC50 (nM)
Compound X	Competitive Antagonist	IC50 = 120
Compound Y	Positive Allosteric Modulator	EC50 = 75
Compound Z	Negative Allosteric Modulator	IC50 = 200

Experimental Protocols

Protocol 1: Live-Cell Imaging of Aurelin-Sensitive Channels (ASCs)

Objective: To visualize the subcellular localization of ASCs in cultured neurons using **Aurelin** and confocal microscopy.

Materials:

- Cultured neurons expressing ASCs
- Aurelin** (10 mM stock in DMSO)
- Neurobasal medium
- Confocal microscope with 488 nm laser line and appropriate emission filters

- Glass-bottom imaging dishes

Procedure:

- Cell Preparation: Plate neurons on glass-bottom imaging dishes and culture until the desired stage of development.
- Labeling with **Aurelin**:
 - Prepare a 100 nM working solution of **Aurelin** in pre-warmed Neurobasal medium.
 - Aspirate the culture medium from the cells and wash once with pre-warmed medium.
 - Incubate the cells with the **Aurelin** working solution for 15 minutes at 37°C in the dark.
- Washing: Wash the cells three times with pre-warmed Neurobasal medium to remove unbound **Aurelin**.
- Imaging:
 - Mount the imaging dish on the confocal microscope stage.
 - Use a 488 nm laser for excitation and collect the emission signal between 500-550 nm.
 - Acquire images of the labeled neurons, focusing on the plasma membrane and any subcellular structures of interest.
- Data Analysis: Analyze the images to determine the distribution and density of ASCs on the neuronal surface.

Protocol 2: Functional Characterization of ASCs using Patch-Clamp Electrophysiology with Photo-activation

Objective: To measure the activation and deactivation kinetics of ASCs in response to light-stimulated **Aurelin**.

Materials:

- HEK293 cells expressing ASC-1a
- **Aurelin** (100 nM in external solution)
- Patch-clamp rig with amplifier and digitizer
- Light source (e.g., LED) coupled to the microscope, capable of delivering 365 nm and 450 nm light
- Standard internal and external recording solutions

Procedure:

- Cell Preparation: Plate HEK293-ASC-1a cells on glass coverslips 24-48 hours before the experiment.
- Patch-Clamp Recording:
 - Transfer a coverslip to the recording chamber and perfuse with external solution containing 100 nM **Aurelin**.
 - Establish a whole-cell patch-clamp configuration on an isolated cell.
 - Clamp the cell at a holding potential of -70 mV.
- Photo-activation and Recording:
 - Record the baseline current in the dark.
 - Apply a 100 ms pulse of 365 nm light to photo-isomerize **Aurelin** to the cis form and record the inward current.
 - After the current reaches a steady state, apply a 100 ms pulse of 450 nm light to switch **Aurelin** back to the trans form and record the deactivation of the current.
- Data Analysis:
 - Measure the peak current amplitude in response to 365 nm light.

- Fit the activation and deactivation phases of the current to exponential functions to determine the time constants (τ_{on} and τ_{off}).

Protocol 3: High-Throughput Screening (HTS) for ASC Modulators

Objective: To screen a compound library for modulators of ASC-1b using a fluorescence-based assay.

Materials:

- CHO cells stably expressing ASC-1b
- **Aurelin**
- Fluorescence plate reader with 365 nm excitation and 515 nm emission capabilities
- Compound library
- Assay buffer
- 384-well black, clear-bottom plates

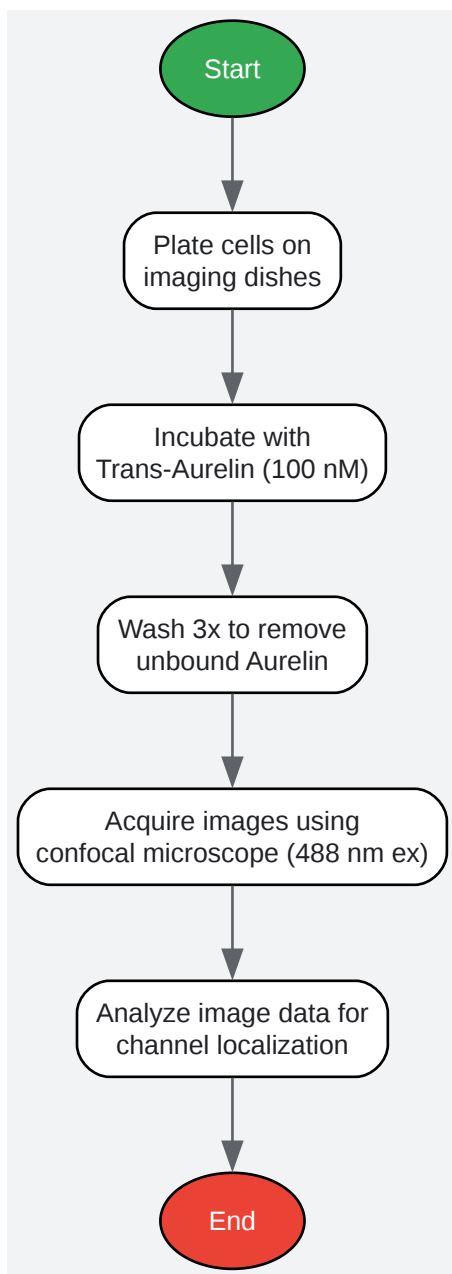
Procedure:

- Cell Plating: Seed CHO-ASC-1b cells into 384-well plates and grow to confluence.
- Compound Addition:
 - Add test compounds from the library to the appropriate wells. Include positive (known activator) and negative (buffer) controls.
 - Incubate for 15 minutes at room temperature.
- **Aurelin** Loading: Add **Aurelin** to all wells to a final concentration of 50 nM.
- Fluorescence Reading:

- Baseline Reading (Trans-**Aurelin**): Measure the fluorescence at 515 nm with 488 nm excitation.
- Activation Reading (Cis-**Aurelin**): Use the plate reader's built-in light source to deliver a pulse of 365 nm light to all wells, then immediately read the fluorescence at 515 nm.
- Data Analysis:
 - Calculate the change in fluorescence intensity (ΔF) upon activation for each well.
 - Normalize the data to the controls.
 - Identify "hits" as compounds that significantly increase or decrease the ΔF compared to the negative control.

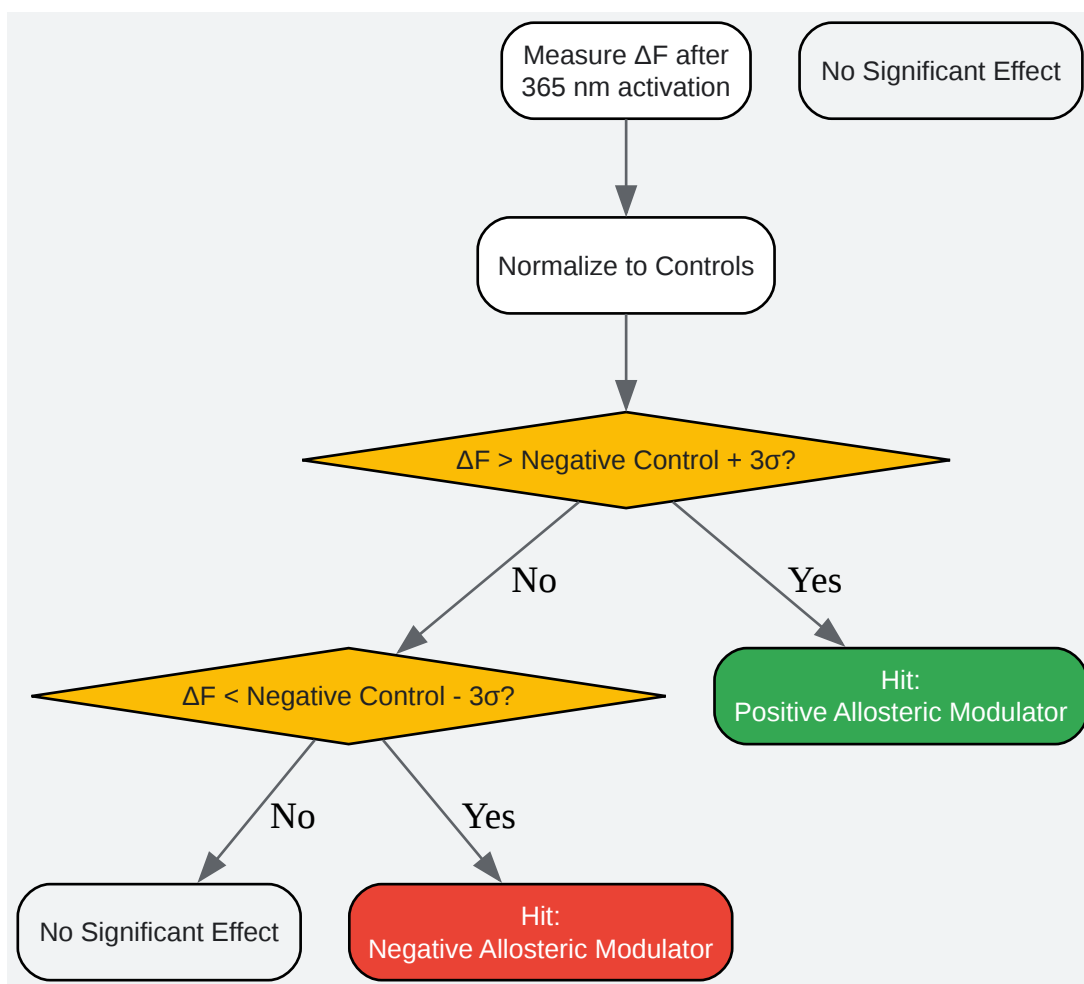
Visualizations

Caption: Signaling pathway of an **Aurelin**-Sensitive Channel (ASC).



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Caption: Experimental workflow for live-cell imaging with **Aurelin**.



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Caption: Logical workflow for HTS data analysis to identify modulators.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com